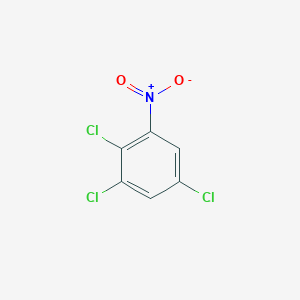

1,2,5-Trichloro-3-nitrobenzene

CAS No.: 34283-94-8

Cat. No.: VC3791039

Molecular Formula: C6H2Cl3NO2

Molecular Weight: 226.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34283-94-8 |

|---|---|

| Molecular Formula | C6H2Cl3NO2 |

| Molecular Weight | 226.4 g/mol |

| IUPAC Name | 1,2,5-trichloro-3-nitrobenzene |

| Standard InChI | InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |

| Standard InChI Key | ZYJBTGNUWOMRBG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

1,2,5-Trichloro-3-nitrobenzene features a benzene ring substituted with three chlorine atoms at positions 1, 2, and 5 and a nitro group (-NO) at position 3. Its planar aromatic structure is stabilized by resonance, with electron-withdrawing groups inducing pronounced electron deficiency. The compound’s SMILES notation is , and its InChI key is .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 68–71°C | |

| Boiling Point | 284.1°C (estimated) | |

| Density | 1.7 g/cm³ | |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) | |

| Flash Point | 125.6°C |

The nitro and chlorine substituents contribute to its low solubility in polar solvents and high thermal stability .

Synthesis and Production

Nitration of Trichlorobenzene

The primary synthesis route involves nitration of 1,2,5-trichlorobenzene using a mixture of nitric acid () and sulfuric acid () as a catalyst. This electrophilic aromatic substitution proceeds at elevated temperatures (50–80°C), yielding 1,2,5-trichloro-3-nitrobenzene with ~50–60% efficiency . Competing isomers (e.g., 1,3,5-trichloro-2-nitrobenzene) are minimized through controlled reaction conditions .

Alternative Methods

Patented approaches describe halogen exchange reactions, where bromine or iodine substituents in nitroaromatics are replaced by chlorine using or . For example, DE767510C details the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene, a related explosive precursor, via sequential nitration and chlorination .

Industrial and Research Applications

Explosives and Energetic Materials

1,2,5-Trichloro-3-nitrobenzene serves as a precursor to insensitive high explosives (IHEs) like TATB (1,3,5-triamino-2,4,6-trinitrobenzene). Its nitro and chlorine groups facilitate stepwise amination reactions, yielding thermally stable compounds resistant to detonation .

Pharmaceutical Intermediates

The compound is utilized in synthesizing antimicrobial and antifungal agents. Its electron-deficient ring undergoes nucleophilic substitution with amines or thiols, forming bioactive derivatives . For instance, it is a key intermediate in antifolate drugs targeting dihydrofolate reductase .

Agrochemicals

Chlorinated nitroaromatics are precursors to herbicides and pesticides. 1,2,5-Trichloro-3-nitrobenzene derivatives inhibit plant acetyl-CoA carboxylase, making them effective against broadleaf weeds .

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy: Strong absorptions at 1530 cm (N-O asymmetric stretch) and 1350 cm (C-Cl stretch) .

-

NMR: NMR (CDCl) shows a singlet at δ 7.45 ppm for aromatic protons .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity, with retention time ~8.2 minutes .

| Manufacturer | Purity | Price (USD) |

|---|---|---|

| Thermo Scientific | 97% | $182.62/25g |

| TRC Chemicals | 95% | $45/10mg |

| Alichem | 95% | $806.85/500mg |

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume